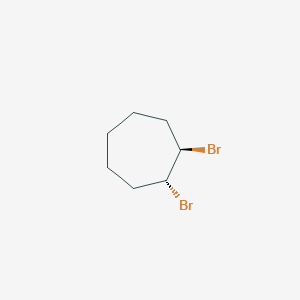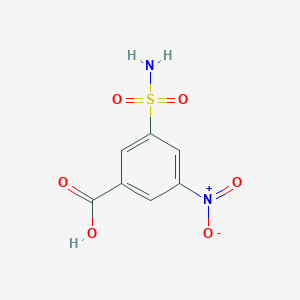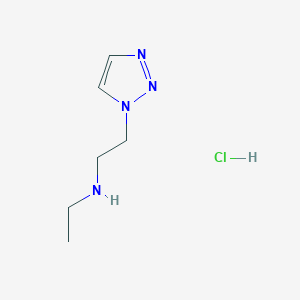![molecular formula C9H20OSi B13514898 {3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of the trimethylsilyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol typically involves the reaction of cyclobutyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of cyclobutene derivatives using trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of {3-[(trimethylsilyl)methyl]cyclobutyl}methanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired diastereomers.
Análisis De Reacciones Químicas
Types of Reactions
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include cyclobutyl ketones, aldehydes, and substituted cyclobutyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{3-[(trimethylsilyl)methyl]cyclobutyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclobutyl ring can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[(trimethylsilyl)methyl]cyclopentyl}methanol
- {3-[(trimethylsilyl)methyl]cyclohexyl}methanol
- {3-[(trimethylsilyl)methyl]cyclopropyl}methanol
Uniqueness
Compared to similar compounds, {3-[(trimethylsilyl)methyl]cyclobutyl}methanol exhibits unique chemical properties due to the presence of the cyclobutyl ring, which imparts strain and reactivity
Propiedades
Fórmula molecular |
C9H20OSi |
|---|---|
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
[3-(trimethylsilylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
XVURRRFPCJLXQT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1CC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)




![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)


